3-bromo-2-cyclobutylpyridine
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Overview
Description
3-Bromo-2-cyclobutylpyridine is a chemical compound that has garnered attention in various fields of research and industry. It is characterized by the presence of a bromine atom at the third position and a cyclobutyl group at the second position of the pyridine ring. This structural configuration imparts unique chemical and physical properties to the compound, making it a subject of interest for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-cyclobutylpyridine typically involves the bromination of 2-cyclobutylpyridine. One common method is the use of bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-cyclobutylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-2-cyclobutylpyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-bromo-2-cyclobutylpyridine involves its interaction with specific molecular targets and pathways. The bromine atom and cyclobutyl group can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biological processes and pathways, making the compound useful in research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-hydroxypyridine: Similar in structure but with a hydroxyl group instead of a cyclobutyl group.
2-Bromo-3-methylpyridine: Similar in structure but with a methyl group instead of a cyclobutyl group.
Uniqueness
3-Bromo-2-cyclobutylpyridine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be as effective.
Properties
CAS No. |
1417518-98-9 |
---|---|
Molecular Formula |
C9H10BrN |
Molecular Weight |
212.1 |
Purity |
95 |
Origin of Product |
United States |
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